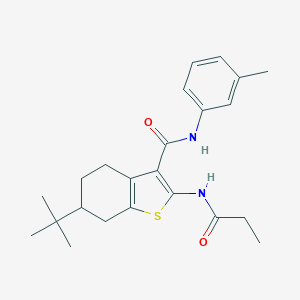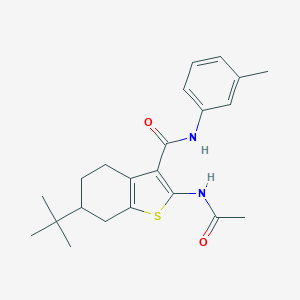![molecular formula C28H27N5 B289465 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. It is a potential anticancer drug candidate that has been extensively studied in recent years.
Mecanismo De Acción
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then induces the expression of downstream genes involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and sarcoma. It has also been shown to inhibit tumor growth in mouse xenograft models. 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has minimal toxicity in normal cells and tissues, making it a promising anticancer drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline is a potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the role of MDM2-p53 pathway in cancer. However, 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has limited solubility in water, which can make it challenging to use in some lab experiments. Additionally, 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
For 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline include further preclinical and clinical studies to evaluate its safety and efficacy in humans. Additionally, research on the combination of 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline with other anticancer agents may provide new treatment options for cancer patients. Finally, the development of more potent and selective inhibitors of the MDM2-p53 interaction may lead to improved anticancer drugs.
Métodos De Síntesis
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline is synthesized through a multistep process that involves the reaction of 2-aminopyridine with 4-toluidine to form 3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazole. This intermediate is then reacted with 4-methylaniline to form the final product 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline.
Aplicaciones Científicas De Investigación
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been extensively studied in preclinical and clinical trials as a potential anticancer drug candidate. It has shown promising results in inhibiting the MDM2-p53 interaction, which plays a critical role in the regulation of the p53 tumor suppressor protein. 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
Propiedades
Fórmula molecular |
C28H27N5 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
3-methyl-N-(4-methylphenyl)-5-[(4-methylphenyl)iminomethyl]-1-pyridin-2-yl-6,7-dihydroindazol-4-amine |
InChI |
InChI=1S/C28H27N5/c1-19-7-12-23(13-8-19)30-18-22-11-16-25-27(28(22)31-24-14-9-20(2)10-15-24)21(3)32-33(25)26-6-4-5-17-29-26/h4-10,12-15,17-18,31H,11,16H2,1-3H3 |
Clave InChI |
XEYNMBRUPZNZOU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C |
SMILES |
CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)


![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)